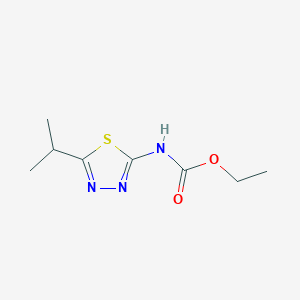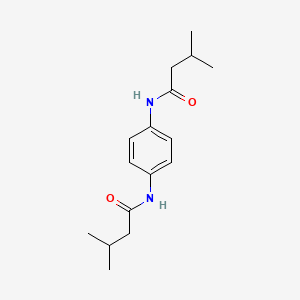
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, also known as TAK-915, is a novel compound that has been developed for the treatment of cognitive disorders such as Alzheimer's disease and schizophrenia. It belongs to a class of compounds known as glycine transporter 1 (GlyT1) inhibitors, which are known to enhance the function of the N-methyl-D-aspartate (NMDA) receptor in the brain.
Mechanism of Action
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide works by inhibiting the GlyT1 transporter, which is responsible for the uptake of glycine in the brain. Glycine is an important co-agonist of the NMDA receptor, and its availability is critical for the proper functioning of this receptor. By inhibiting GlyT1, this compound increases the availability of glycine in the brain, which in turn enhances the function of the NMDA receptor.
Biochemical and Physiological Effects
This compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance the function of the NMDA receptor, which is known to play a critical role in learning and memory. In addition, this compound has been shown to increase the levels of glutamate, a neurotransmitter that is involved in many important physiological processes in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is its specificity for the GlyT1 transporter. This means that it is less likely to have off-target effects than other compounds that target multiple transporters. However, this compound has some limitations for lab experiments. For example, it is a relatively new compound, and there is still a lot that is not known about its pharmacokinetics and toxicity.
Future Directions
There are several future directions for the research on N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide. One area of interest is the potential use of this compound in the treatment of other cognitive disorders, such as Huntington's disease and traumatic brain injury. Another area of interest is the development of more potent and selective GlyT1 inhibitors that could be used in combination with this compound to enhance its therapeutic effects. Finally, there is a need for further research on the pharmacokinetics and toxicity of this compound to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves the reaction of 5-chloro-2-methylphenylamine with 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography to obtain this compound in high purity.
Scientific Research Applications
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has been extensively studied for its potential use in the treatment of cognitive disorders. In preclinical studies, this compound has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. It has also been shown to enhance the function of the NMDA receptor, which is known to play a critical role in learning and memory.
properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4S/c1-10-2-3-11(16)8-13(10)17-22(18,19)12-4-5-14-15(9-12)21-7-6-20-14/h2-5,8-9,17H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISHNSWIQWHBNBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5721897.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5721919.png)
![N-[1-(4-nitrophenyl)ethylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5721926.png)


![2-[4-(4-chlorophenyl)-1-piperazinyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B5721958.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-1-(4-methylphenyl)ethanone](/img/structure/B5721959.png)
![N-(2-cyanophenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5721966.png)




![4-propyl-7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5721999.png)